CAS number and synonyms for 2-chloro-6-trifluoromethylphenylacetone
CAS number and synonyms for 2-chloro-6-trifluoromethylphenylacetone
The following technical guide is structured for researchers and drug development professionals, focusing on the synthesis, properties, and applications of 2-chloro-6-trifluoromethylphenylacetone .
Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
2-Chloro-6-trifluoromethylphenylacetone (IUPAC: 1-[2-chloro-6-(trifluoromethyl)phenyl]propan-2-one) is a highly specialized chemical intermediate used in the synthesis of pharmaceutical candidates. Its core value lies in the 2,6-disubstitution pattern of the phenyl ring, which introduces significant steric bulk and metabolic stability. This scaffold is often employed to block metabolically labile sites (ortho-blocking) and to lock molecular conformations via restricted rotation (atropisomerism potential).
While the ketone itself is frequently a custom-synthesis target rather than a commodity chemical, its immediate precursors—the corresponding phenylacetic acid, benzaldehyde, and benzyl alcohol—are commercially established. This guide provides the actionable synthetic routes to access this scaffold.
Chemical Identity & Properties
Nomenclature and Identification
| Attribute | Detail |
| IUPAC Name | 1-[2-chloro-6-(trifluoromethyl)phenyl]propan-2-one |
| Common Synonyms | 2-Chloro-6-trifluoromethylbenzyl methyl ketone;(2-Chloro-6-trifluoromethylphenyl)acetone |
| CAS Number (Target) | Not widely indexed in public registries (Custom Synthesis Target) |
| Molecular Formula | C₁₀H₈ClF₃O |
| Molecular Weight | 236.62 g/mol |
| SMILES | CC(=O)Cc1c(C(F)(F)F)cccc1Cl |
Key Precursors (Commercially Available)
Since the target ketone is often synthesized in situ or on demand, sourcing the correct precursor is critical.
| Precursor Name | CAS Number | Role |
| 2-Chloro-6-(trifluoromethyl)phenylacetic acid | 886500-31-8 | Direct precursor via Dakin-West reaction |
| 2-Chloro-6-(trifluoromethyl)benzaldehyde | 60611-22-5 | Precursor via Henry reaction or Grignard |
| 2-Chloro-6-(trifluoromethyl)benzyl alcohol | 886500-21-6 | Precursor via conversion to benzyl chloride |
Synthetic Pathways & Manufacturing
The synthesis of 2-chloro-6-trifluoromethylphenylacetone requires navigating the steric hindrance imposed by the ortho-chloro and ortho-trifluoromethyl groups. Standard Friedel-Crafts acylation is often ineffective due to this steric crowding.
Pathway A: The Modified Dakin-West Reaction (Recommended)
This is the most direct route if the phenylacetic acid is available. It converts the acid directly to the ketone using acetic anhydride and a base catalyst.
Mechanism : The acid is converted to a mixed anhydride, which undergoes base-catalyzed cyclization to an oxazolone (azlactone) intermediate, followed by ring opening and decarboxylation.
Protocol :
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Reagents : 2-Chloro-6-(trifluoromethyl)phenylacetic acid (1.0 eq), Acetic Anhydride (3.0 eq), N-Methylimidazole (NMI) (0.5 eq, catalyst).
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Procedure :
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Charge the reaction vessel with the phenylacetic acid and acetic anhydride.
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Add N-Methylimidazole dropwise at room temperature.
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Heat the mixture to 110°C for 4–6 hours. Evolution of CO₂ indicates decarboxylation.
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Quench : Cool to 0°C and quench carefully with water (exothermic hydrolysis of excess anhydride).
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Workup : Extract with Ethyl Acetate (3x). Wash organics with sat. NaHCO₃ (to remove unreacted acid) and brine.
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Purification : Distillation under reduced pressure (approx. 120–130°C at 5 mmHg) or Flash Chromatography (Hexane/EtOAc).
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Pathway B: The Benzyl Chloride / Acetoacetate Route
This route is robust and scalable, utilizing the benzyl alcohol or toluene precursor.
Protocol :
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Step 1: Chlorination : Convert 2-Chloro-6-(trifluoromethyl)benzyl alcohol to the benzyl chloride using Thionyl Chloride (SOCl₂) in DCM (0°C to RT).
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Step 2: Alkylation :
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Generate the enolate of Ethyl Acetoacetate using NaH or K₂CO₃ in DMF/THF.
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Add the 2-chloro-6-trifluoromethylbenzyl chloride slowly. Heat to 60°C until consumption of the halide.
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Step 3: Decarboxylation :
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Treat the intermediate ester with 6M HCl or dilute H₂SO₄ under reflux (hydrolysis and thermal decarboxylation).
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Result : The ester group is lost, yielding the target phenylacetone.
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Visualization of Synthetic Logic
Figure 1: Strategic synthetic pathways to 2-chloro-6-trifluoromethylphenylacetone from commercially available precursors.
Applications in Drug Discovery[3][4][5]
Bioisosterism and Metabolic Stability
The 2-chloro-6-trifluoromethyl substitution pattern is a powerful tool in medicinal chemistry for Lead Optimization :
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Metabolic Blocking : The ortho-disubstitution effectively blocks the P450-mediated oxidation of the phenyl ring. The bulky -CF₃ and -Cl groups prevent the approach of the heme iron to the aromatic system.
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Conformational Restriction : The steric clash between the ortho-substituents and the acetone side chain forces the side chain out of the plane of the ring. This creates a specific 3D vector that can lock the molecule into a bioactive conformation (atropisomerism).
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Lipophilicity Modulation : The -CF₃ group significantly increases lipophilicity (LogP), enhancing membrane permeability, while the -Cl atom provides a handle for halogen bonding with protein targets.
Analytical Characterization Expectations
When characterizing the synthesized product, look for these specific NMR signatures:
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¹H NMR (CDCl₃) :
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δ 2.2–2.3 ppm : Singlet (3H) for the terminal methyl ketone (–C(O)CH ₃).
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δ 3.9–4.1 ppm : Singlet (2H) for the benzylic methylene (Ar–CH ₂–C(O)). Note: This signal will be downfield compared to unsubstituted phenylacetone due to the electron-withdrawing nature of the ring substituents.
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Aromatic Region : A distinctive pattern for the trisubstituted ring (typically a doublet-doublet-triplet pattern depending on coupling).
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¹⁹F NMR :
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δ -60 to -65 ppm : Strong singlet for the –CF ₃ group.
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Safety & Handling
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Hazards : As a halogenated organic compound, treat as an irritant. The precursors (benzyl chloride derivatives) are potent lachrymators and skin irritants.
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Storage : Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The ketone is generally stable but can oxidize at the benzylic position over prolonged exposure to air.
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Disposal : Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers or alkalis.
References
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Amerigo Scientific . (n.d.). 2-Chloro-6-(trifluoromethyl)phenylacetic acid - Product Details. Retrieved from
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ChemicalBook . (2024). 2-Chloro-6-(trifluoromethyl)benzaldehyde CAS 60611-22-5.[1][2] Retrieved from
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Apollo Scientific . (n.d.).[3] 2-Chloro-6-(trifluoromethyl)benzyl alcohol CAS 886500-21-6.[3] Retrieved from
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PubChem . (2025).[4] 2-Chloro-6-(trifluoromethyl)pyridine and related substructures. National Library of Medicine. Retrieved from
Sources
- 1. Aromatic hydrocarbon - Tolly Chemical [tollychem.com]
- 2. 60611-22-5 | 2-Chloro-6-trifluoromethylbenzaldehyde | Boroncore [boroncore.com]
- 3. 886500-21-6 Cas No. | 2-Chloro-6-(trifluoromethyl)benzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 4. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
